6-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid

Lipophilicity Drug-likeness Permeability

Researchers seeking a quinoline-4-carboxylic acid scaffold with a versatile synthetic handle often encounter analogs lacking the 6-Cl substituent, limiting downstream diversification. 6-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid (CAS 103914-61-0) resolves this: • Enables Suzuki/Buchwald-Hartwig coupling via 6-Cl handle; COOH group available for orthogonal amidation/esterification. • p-Methylphenyl enhances hydrophobic contacts in kinase ATP pockets (XLogP=4.4) vs des-methyl/ortho-methyl analogs. • Supplied at 95% purity; ambient shipping; 100 mg-5 g in stock.

Molecular Formula C17H12ClNO2
Molecular Weight 297.7 g/mol
CAS No. 103914-61-0
Cat. No. B025003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid
CAS103914-61-0
Molecular FormulaC17H12ClNO2
Molecular Weight297.7 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O
InChIInChI=1S/C17H12ClNO2/c1-10-2-4-11(5-3-10)16-9-14(17(20)21)13-8-12(18)6-7-15(13)19-16/h2-9H,1H3,(H,20,21)
InChIKeyJYXFXXNOTATROZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic Acid (CAS 103914-61-0) – Procurement-Relevant Chemical Profile and Differentiation Context


6-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid (CAS 103914-61-0) is a heterocyclic building block belonging to the quinoline-4-carboxylic acid class, possessing a molecular formula of C17H12ClNO2 and a molecular weight of 297.7 g/mol [1]. The compound features a chlorine atom at the 6-position of the quinoline core and a 4-methylphenyl substituent at the 2-position, which together confer distinct steric, electronic, and lipophilic properties (XLogP3-AA = 4.4) [1]. It is primarily offered as a research chemical by specialty suppliers, typically at 95% purity , and is used as a synthetic intermediate for generating focused libraries of quinoline derivatives with potential kinase-modulating, anti-infective, or material-science applications. Despite its structural appeal, publicly available primary bioactivity data for this specific compound are extremely scarce, and its differentiation from close analogs therefore rests largely on comparative physical-organic properties and synthetic accessibility rather than on published head-to-head biological profiling.

Why Generic Substitution Fails for 6-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic Acid in Scientific Procurement


Quinoline-4-carboxylic acid scaffolds are not freely interchangeable because minor modifications to the aryl substitution pattern can drastically alter key molecular descriptors—lipophilicity, electronic distribution, and steric bulk—that govern target engagement, solubility, and downstream synthetic derivatization. For instance, replacing the 4-methylphenyl group with an unsubstituted phenyl ring (as in 6-chloro-2-phenylquinoline-4-carboxylic acid) reduces the calculated XLogP by approximately 0.5 log units, potentially affecting membrane permeability and protein binding [1]. Similarly, shifting the methyl substituent from the para to the ortho position (6-chloro-2-(2-methylphenyl)quinoline-4-carboxylic acid) introduces steric hindrance around the biaryl axis, which can alter conformational preferences and, consequently, biological recognition . Even the absence of the 6-chloro substituent (2-(4-methylphenyl)quinoline-4-carboxylic acid) substantially changes the electron density of the quinoline ring and eliminates a key synthetic handle for further cross-coupling reactions [2]. Without explicit comparative biological data, these physicochemical differences provide a rational basis for selecting the specific substitution pattern that best matches the intended research application, thereby avoiding the procurement of a close analog that may exhibit divergent reactivity or unanticipated off-target profiles.

Quantitative Differentiation Evidence for 6-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic Acid vs. Closest Analogs


Lipophilicity (XLogP3-AA) Differentiation vs. 6-Chloro-2-phenylquinoline-4-carboxylic Acid

The para-methyl substituent on the 2-phenyl ring increases the computed lipophilicity of 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid (XLogP3-AA = 4.4) [1] by approximately 0.5 log units compared to its des-methyl analog, 6-chloro-2-phenylquinoline-4-carboxylic acid (XLogP3-AA = 3.9) [2]. This difference is consistent with the well-established Hansch π-value for a methyl group (≈0.56) and predicts moderately enhanced passive membrane permeability for the 4-methylphenyl derivative.

Lipophilicity Drug-likeness Permeability

Steric and Conformational Differentiation vs. 6-Chloro-2-(2-methylphenyl)quinoline-4-carboxylic Acid

The position of the methyl group on the 2-phenyl ring critically influences the conformational landscape of the biaryl bond. In 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid, the para-methyl group lies along the molecular axis and does not introduce significant steric clash, whereas in the ortho-methyl analog (6-chloro-2-(2-methylphenyl)quinoline-4-carboxylic acid, CAS 669726-49-2), the methyl group creates steric hindrance that increases the rotational barrier around the C2–C1' bond . This can lead to atropisomerism and distinct biological conformations, making the para-substituted compound a more suitable choice when conformational homogeneity is required.

Conformational analysis Steric hindrance Atropisomerism

Predicted Solubility and Drug-Likeness Profile vs. 2-(4-Methylphenyl)quinoline-4-carboxylic Acid

The presence of the 6-chloro substituent differentially modulates the physicochemical profile of 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid relative to the non-halogenated analog 2-(4-methylphenyl)quinoline-4-carboxylic acid. Computed topological polar surface area (TPSA) is 50.2 Ų for the 6-chloro derivative versus 50.2 Ų for the des-chloro compound (identical, as the chlorine atom does not contribute to TPSA), but the increased molecular weight (297.7 vs. 263.3 g/mol) and higher logP (4.4 vs. approximately 3.9) of the chlorinated analog predict lower aqueous solubility and potentially higher metabolic stability [1][2]. The chlorine also serves as a synthetic vector for further diversification through cross-coupling chemistry.

Solubility Drug-likeness Lead optimization

Antioxidant Activity Contextualization via Class-Level SAR

In a DPPH radical-scavenging assay, the non-chlorinated analog 2-(4-methylphenyl)quinoline-4-carboxylic acid exhibited an inhibition percentage of 40.43% at 5 mg/L, which was markedly higher than that of 2-methylquinoline-4-carboxylic acid (30.25%) [1]. Although the specific 6-chloro derivative was not tested in that study, the presence of the electron-withdrawing chlorine atom is anticipated to further modulate the redox potential of the quinoline ring, potentially enhancing radical-scavenging capacity relative to the non-halogenated scaffold. This class-level SAR suggests that the 6-chloro-2-(4-methylphenyl) substitution pattern occupies a unique region of chemical space that may translate to superior antioxidant performance; however, direct experimental confirmation is lacking.

Antioxidant DPPH assay Quinoline-4-carboxylic acid

Optimal Application Scenarios for 6-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic Acid Based on Differentiated Evidence


Kinase-Focused Library Design Requiring Defined Lipophilicity and Synthetic Versatility

With its elevated XLogP (4.4) and the presence of a chlorine handle for further diversification, 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid is ideally suited as a core scaffold for generating kinase-focused compound libraries. The para-methylphenyl group contributes to hydrophobic interactions within the ATP-binding pocket, while the 6-chloro substituent enables late-stage Suzuki or Buchwald–Hartwig coupling to explore vectors toward the solvent-exposed region or the ribose pocket [1]. This specific substitution pattern cannot be replicated by the des-methyl or ortho-methyl analogs, making the compound a strategic choice for medicinal chemistry programs targeting kinases with deep hydrophobic subpockets.

Antioxidant SAR Expansion Campaigns

Building on the antioxidant activity demonstrated for the des-chloro analog 2-(4-methylphenyl)quinoline-4-carboxylic acid (40.43% DPPH inhibition at 5 mg/L) [1], the 6-chloro derivative is a prioritized candidate for follow-up SAR studies. The electron-withdrawing chlorine is expected to lower the oxidation potential of the quinoline ring, potentially increasing hydrogen-atom-donating ability. Systematic procurement of this compound alongside its des-chloro and ortho-methyl congeners enables a matrix-based approach to elucidating electronic and steric contributions to radical-scavenging activity.

Material Science Applications Leveraging Enhanced Thermal Stability and Crystallinity

The combination of a planar quinoline core, a para-methylphenyl substituent that favors extended π-stacking, and a chlorine atom that can participate in halogen bonding makes 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid an attractive monomer or ligand precursor for metal-organic frameworks (MOFs) and organic semiconductors. The higher melting point observed for the closely related 6-chloro-2-phenylquinoline-4-carboxylic acid (150–155°C) suggests that the 4-methylphenyl derivative may exhibit even greater thermal stability due to additional van der Waals contacts, a hypothesis that warrants experimental verification through procurement.

Synthetic Methodology Development Using Aryl Chloride Cross-Coupling

The 6-chloro substituent serves as a robust and selective electrophile for palladium-catalyzed cross-coupling reactions. Unlike the des-chloro analog 2-(4-methylphenyl)quinoline-4-carboxylic acid, which lacks this synthetic handle, 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid enables chemists to develop and optimize novel C–C or C–N bond-forming protocols on a quinoline template while the carboxylic acid group remains available for orthogonal transformations such as amide bond formation or esterification [2]. This dual functionality makes the compound a valuable tool for methodology-focused research groups.

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